molecular formula C16H13Br2F3N4OS B2701751 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 314051-68-8

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2701751
CAS No.: 314051-68-8
M. Wt: 526.17
InChI Key: IPYUZYSAEORKNN-UHFFFAOYSA-N
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Description

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and base, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties

Biological Activity

The compound 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic molecule belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, which includes brominated thiophene and trifluoromethyl groups, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and structure-activity relationships.

  • Molecular Weight : 526.17 g/mol
  • CAS Number : Not specified
  • Structural Features :
    • Brominated thiophene moiety
    • Trifluoromethyl group
    • Carboxamide functional group

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step procedures that utilize nucleophilic substitutions and condensation reactions. For example, the reaction of substituted hydrazines with appropriate carbonyl compounds can yield various pyrazolo derivatives. The presence of bromine and trifluoromethyl groups enhances electrophilicity, facilitating further reactions such as arylation via Suzuki–Miyaura cross-coupling reactions.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study evaluated a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols against the MDA-MB-231 breast cancer cell line using the MTT assay. While none of the compounds showed growth inhibitory activity against this cell line, other derivatives have demonstrated promising results in different cancer models .

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamideLacks thiophene; retains bromine and trifluoromethylAnticancer activity
3-Bromo-5-(thiophen-2-yl)-N-(isopropyl)-pyrazolo[1,5-a]pyrimidineDifferent alkyl substitution; similar thiopheneAntimicrobial properties
3-Bromo-N-(n-butyl)-7-fluoro-pyrazolo[1,5-a]pyrimidineFluoro instead of trifluoromethyl; different alkyl chainKinase inhibition

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors for various enzymes involved in critical biological pathways. For instance, derivatives have shown inhibition against ATP synthesis in Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis . This highlights their role as enzyme inhibitors and their potential for broader pharmacological applications.

Antimicrobial Properties

Compounds structurally similar to This compound have exhibited antimicrobial properties against various bacterial strains and fungi. The unique structural components may enhance interactions with microbial targets, thereby increasing efficacy against infections .

Case Studies

Recent studies have focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidines and evaluating their biological activities:

  • Anticancer Screening : A synthesized library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines was tested against multiple cancer cell lines (MCF-7, MDA-MB231). The results indicated variable levels of cytotoxicity and growth inhibition compared to established anticancer drugs like YM155 and menadione .
  • Inhibition Studies : Research identified several pyrazolo[1,5-a]pyrimidines as potent inhibitors of kinase activity associated with cancer proliferation. Specific substitutions on the pyrazolo ring enhanced binding affinity to target proteins involved in tumor growth regulation .

Properties

IUPAC Name

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2F3N4OS/c1-7(2)5-22-15(26)13-12(18)14-23-9(10-3-8(17)6-27-10)4-11(16(19,20)21)25(14)24-13/h3-4,6-7H,5H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYUZYSAEORKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC(=CS3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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